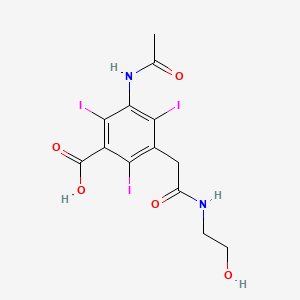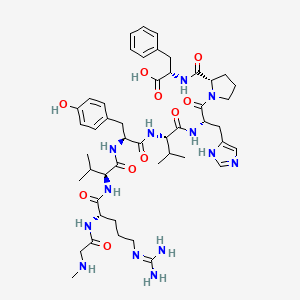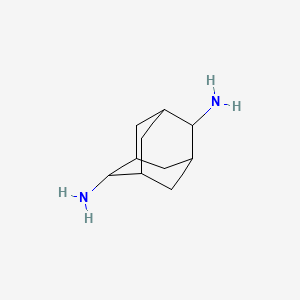
Adamantane-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane-2,6-diamine is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane itself is the simplest member of the diamondoid family, characterized by its high symmetry and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2,6-diamine typically involves the functionalization of adamantane through various chemical reactions. One common method is the direct amination of adamantane using ammonia or amines under high-pressure conditions. Another approach involves the reduction of adamantane-2,6-dinitro compounds using hydrogenation catalysts .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro-adamantane derivatives. This process is favored due to its efficiency and scalability. The reaction conditions typically involve the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions: Adamantane-2,6-diamine undergoes various chemical reactions, including:
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the adamantane core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Adamantane-2,6-dione.
Reduction: this compound.
Substitution: Various halogenated or alkylated adamantane derivatives.
Applications De Recherche Scientifique
Adamantane-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of adamantane-2,6-diamine involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the adamantane core .
Comparaison Avec Des Composés Similaires
Amantadine: An antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine, used for treating influenza.
Memantine: Used in the treatment of Alzheimer’s disease
Uniqueness: Adamantane-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability and lipophilicity make it an attractive candidate for various applications, distinguishing it from other adamantane derivatives .
Propriétés
Formule moléculaire |
C10H18N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
adamantane-2,6-diamine |
InChI |
InChI=1S/C10H18N2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-10H,1-4,11-12H2 |
Clé InChI |
MYYJRMUEGNZUIN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC(C2N)CC1C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


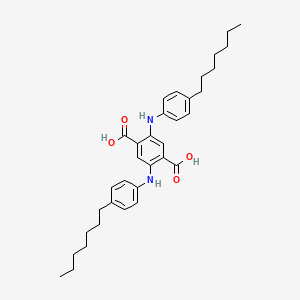
-lambda~5~-phosphane](/img/structure/B14659595.png)


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
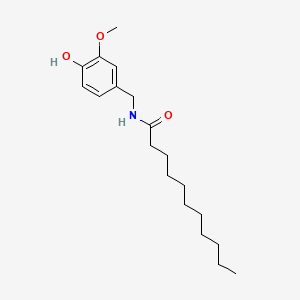


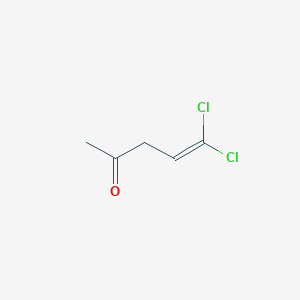

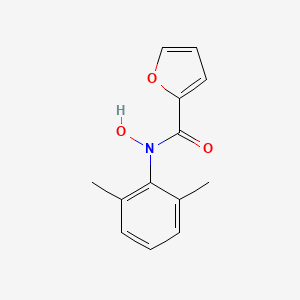
![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)
